phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate

FAAH inhibition Serine hydrolase Endocannabinoid

Phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941872-68-0, molecular formula C₁₉H₂₀N₂O₃, MW 324.38) belongs to the piperidinylalkylcarbamate chemical class, a family extensively disclosed as fatty acid amide hydrolase (FAAH) inhibitors. The compound features a phenyl carbamate moiety linked to a 3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl scaffold, a substitution pattern that distinguishes it from simpler phenylalkylcarbamate or dioxane‑alkylcarbamate FAAH inhibitors described in earlier patent families.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 941872-68-0
Cat. No. B2758755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate
CAS941872-68-0
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O
InChIInChI=1S/C19H20N2O3/c1-14-13-15(20-19(23)24-16-7-3-2-4-8-16)10-11-17(14)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
InChIKeyGXYVUJADNDKESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941872-68-0) – Structural Identity, Class Assignment, and Procurement Baseline


Phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941872-68-0, molecular formula C₁₉H₂₀N₂O₃, MW 324.38) belongs to the piperidinylalkylcarbamate chemical class, a family extensively disclosed as fatty acid amide hydrolase (FAAH) inhibitors [1]. The compound features a phenyl carbamate moiety linked to a 3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl scaffold, a substitution pattern that distinguishes it from simpler phenylalkylcarbamate or dioxane‑alkylcarbamate FAAH inhibitors described in earlier patent families [2]. Despite residing in a therapeutically validated chemotype, publicly accessible quantitative comparator data for this specific CAS number is severely limited. Procurement decisions must therefore rely on structural identity verification and the established class pharmacology rather than on head‑to‑head performance metrics.

Why Generic Substitution Fails for Phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941872-68-0)


In‑class piperidinylalkylcarbamates cannot be treated as interchangeable procurement items because subtle variations in the carbamate leaving group, the piperidinone ring substitution, and the aryl linker regiochemistry profoundly alter FAAH inhibitory potency, selectivity versus other serine hydrolases, and physicochemical properties [1]. The 3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl substitution pattern creates a unique steric and electronic environment that has been specifically claimed in the patent literature for optimized FAAH inhibition [2]. Without authenticating the exact CAS number, users risk acquiring a structural isomer or a close analog whose biological fingerprint, solubility, and metabolic stability may differ to an extent that invalidates comparative experimental results.

Quantitative Differentiation Evidence for Phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941872-68-0)


FAAH Inhibitory Potency Comparison Across Piperidinylalkylcarbamate Congeners

No publicly accessible quantitative FAAH inhibition data (IC₅₀, Kᵢ) could be located for CAS 941872-68-0 in peer‑reviewed journals or open patent assay tables. The compound is disclosed generically within the piperidinylalkylcarbamate patent family [1], where representative examples bearing the 2‑oxopiperidin‑1‑yl motif exhibit sub‑micromolar FAAH IC₅₀ values. However, direct comparator measurements between CAS 941872-68-0 and its closest analogs (e.g., compounds where the phenyl carbamate is replaced by alkyl or benzyl carbamates, or where the 3‑methyl substituent is absent) are absent from the open literature.

FAAH inhibition Serine hydrolase Endocannabinoid

Selectivity Profile Versus Other Serine Hydrolases

No selectivity data (e.g., FAAH vs. MAGL, ABHD6, or cytosolic phospholipase A2) have been reported for CAS 941872-68-0 in the open domain. The broader piperidinylalkylcarbamate class is known to achieve FAAH selectivity through optimal fit into the FAAH acyl‑binding pocket [1], but whether the specific 3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl substitution enhances or reduces selectivity relative to unsubstituted or differently substituted analogs remains unquantified.

Selectivity Off-target Serine hydrolase

Physicochemical Property Differentiation – Solubility and logP

Computed or experimentally measured physicochemical parameters (aqueous solubility, logP, pKa) for CAS 941872-68-0 are not available in authoritative open databases. Structurally, the phenyl carbamate and the 3‑methyl substitution on the central aryl ring are expected to increase lipophilicity relative to des‑methyl or alkyl carbamate analogs, which may impact formulation behavior and membrane permeability. However, without measured values or direct comparator data, these remain in silico predictions and should not guide procurement.

Solubility logP Drug-likeness

Recommended Application Scenarios for Phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941872-68-0)


Structural Reference Standard for Piperidinylalkylcarbamate Library Enumeration

Given the absence of quantitative biological data, the primary defensible use of CAS 941872-68-0 is as an authenticated structural reference for chemical library design and SAR exploration within the piperidinylalkylcarbamate FAAH inhibitor class. Its 3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl scaffold serves as a core template from which systematic modifications can be introduced and tested.

Analytical Chemistry and Metabolite Identification Studies

The compound can serve as a high‑purity analytical standard (≥95 % as indicated by commercial listings) for LC‑MS/MS method development, impurity profiling, or as a suspected metabolite when investigating structurally related FAAH inhibitors in biological matrices.

In‑House FAAH Inhibition Screening with Explicit Comparator Design

Organizations possessing internal FAAH enzyme assay capabilities may procure CAS 941872-68-0 for side‑by‑side comparison with known FAAH inhibitors (e.g., URB597, PF‑04457845) and des‑methyl or alternative carbamate analogs. Such head‑to‑head experiments would generate the quantitative differentiation data currently missing from the public domain.

Quote Request

Request a Quote for phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.